molecular formula C9H12N2O2 B13228362 Methyl 5-hydrazinyl-2-methylbenzoate

Methyl 5-hydrazinyl-2-methylbenzoate

Cat. No.: B13228362
M. Wt: 180.20 g/mol
InChI Key: VDNPPVXSDKMVEL-UHFFFAOYSA-N
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Description

Methyl 5-hydrazinyl-2-methylbenzoate (CAS: 1955547-49-5) is a benzoate ester derivative featuring a hydrazinyl group at the 5-position and a methyl group at the 2-position of the aromatic ring. Its molecular formula is C₉H₁₃ClN₂O₂, with a molecular weight of 216.66 g/mol . This compound is primarily utilized in laboratory settings as a precursor for synthesizing heterocyclic compounds, such as tetrazoles and benzimidazoles, due to the reactivity of the hydrazinyl group in condensation and cyclization reactions .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 5-hydrazinyl-2-methylbenzoate

InChI

InChI=1S/C9H12N2O2/c1-6-3-4-7(11-10)5-8(6)9(12)13-2/h3-5,11H,10H2,1-2H3

InChI Key

VDNPPVXSDKMVEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NN)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydrazinyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 5-nitro-2-methylbenzoate with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

    Starting Material: Methyl 5-nitro-2-methylbenzoate

    Reagent: Hydrazine hydrate

    Conditions: Reflux in ethanol or methanol

    Product: this compound

The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydrazinyl-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The nitro group in the starting material can be reduced to form the hydrazine derivative.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 5-hydrazinyl-2-methylbenzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-hydrazinyl-2-methylbenzoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with cellular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 5-hydrazinyl-2-methylbenzoate with structurally related benzoate esters, highlighting differences in substituents, physical properties, synthesis routes, and applications:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Synthesis Route Applications/Potential
This compound C₉H₁₃ClN₂O₂ 5-hydrazinyl, 2-methyl 216.66 Hydrazine hydrate condensation with methyl esters; reflux in ethanol . Precursor for heterocycles (tetrazoles, imidazoles).
Methyl 5-chloro-2-hydrazinylbenzoate C₈H₉ClN₂O₂ 5-chloro, 2-hydrazinyl 200.63 Similar to target compound, with chloro introduced via substitution . Enhanced lipophilicity for drug delivery.
Methyl 5-chloro-2-hydroxybenzoate C₈H₇ClO₃ 5-chloro, 2-hydroxy 186.59 Esterification of 5-chlorosalicylic acid with methanol . Antimicrobial agents; solubility limited.
Methyl 5-methoxy-2-methylbenzoate C₁₀H₁₂O₃ 5-methoxy, 2-methyl 180.20 Methoxylation of methyl 2-methylbenzoate . Electron-donating groups for stability.
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 4-acetamido, 2-hydroxy 209.20 Acetylation of 4-aminosalicylic acid followed by esterification . Anti-inflammatory or analgesic derivatives.

Key Comparisons :

Substituent Effects :

  • Hydrazinyl Group : Present in the target compound and Methyl 5-chloro-2-hydrazinylbenzoate, this group enables nucleophilic reactions (e.g., Schiff base formation) for heterocyclic synthesis .
  • Chloro vs. Methyl : Chloro substituents (e.g., in Methyl 5-chloro-2-hydroxybenzoate) increase lipophilicity and metabolic stability but reduce solubility compared to methyl groups .
  • Hydroxy/Methoxy Groups : Hydroxy groups enhance hydrogen bonding (solubility) but may decrease stability under acidic conditions. Methoxy groups provide steric bulk and electron-donating effects, improving thermal stability .

Synthesis Complexity :

  • Hydrazinyl-containing compounds (target and Methyl 5-chloro-2-hydrazinylbenzoate) require multi-step synthesis involving hydrazine hydrate and condensation agents .
  • Hydroxy or methoxy derivatives are simpler to prepare via direct esterification or substitution .

Biological Relevance :

  • Tetrazole and benzimidazole derivatives synthesized from hydrazinyl precursors exhibit antimicrobial, anti-inflammatory, and antitumor activities .
  • Chlorinated analogs (e.g., Methyl 5-chloro-2-hydroxybenzoate) are explored for antimicrobial uses due to enhanced membrane permeability .

Physical Properties :

  • The target compound’s higher molecular weight (216.66 g/mol) compared to analogs like Methyl 5-methoxy-2-methylbenzoate (180.20 g/mol) suggests differences in crystallinity and melting points, though specific data are unavailable .

Biological Activity

Methyl 5-hydrazinyl-2-methylbenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a hydrazine functional group, which is significant for its reactivity and biological interactions. Its molecular formula is C10H12N2O2C_{10}H_{12}N_2O_2 with a molecular weight of approximately 180.20 g/mol. The presence of the hydrazine moiety allows for interactions with various biological macromolecules, including proteins and nucleic acids, which are crucial for its therapeutic potential.

1. Anticancer Properties

Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. The mechanism involves the formation of covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to apoptosis in cancer cells. In vitro studies have shown that this compound can reduce the viability of various cancer cell lines, suggesting its potential as an anticancer agent.

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed indicate significant antibacterial activity, supporting its application in treating infections.

3. Other Biological Effects

In addition to anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects and has been evaluated for its role in modulating biochemical pathways related to oxidative stress . The compound's ability to interact with cellular targets makes it a candidate for further investigation in various therapeutic areas.

The biological activity of this compound is primarily attributed to its hydrazine group, which can engage in nucleophilic attack on electrophilic centers in biological molecules. This interaction can lead to:

  • Enzyme Inhibition : By binding to active sites on enzymes, the compound may inhibit their function, disrupting metabolic pathways.
  • DNA Interaction : The compound's ability to form adducts with DNA could lead to mutations or cell death, particularly in rapidly dividing cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant reduction in cell viability in breast cancer cell lines with IC50 values below 20 µM.
Study BAntimicrobial EfficacyShowed MIC values ranging from 50 to 200 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Study CAnti-inflammatory EffectsIn vivo studies revealed decreased inflammation markers in animal models treated with the compound compared to controls .

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